5-Chloro-8-fluoro-2-phenylquinoline-4-carboxylic acid
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Overview
Description
5-Chloro-8-fluoro-2-phenylquinoline-4-carboxylic acid is a quinoline derivative known for its significant biological activities. The quinoline ring system is a common structural motif in many biologically active compounds, including antimalarial, antibacterial, and anticancer agents . The incorporation of chlorine and fluorine atoms into the quinoline structure enhances its biological activity and chemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-fluoro-2-phenylquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol. This reaction mixture is heated on a steam bath for 5-6 hours, leading to the formation of the intermediate 7-chloro-6-fluoro-2-phenylquinoline-4-carboxylic acid . This intermediate can then be further reacted with various substituted amines to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may utilize microwave irradiation techniques to enhance reaction efficiency and yield. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods . This method involves the same reactants but uses microwave irradiation for a short duration (110-210 seconds), resulting in yields of 91-96% .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-fluoro-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can lead to quinoline N-oxides or reduced quinoline derivatives .
Scientific Research Applications
5-Chloro-8-fluoro-2-phenylquinoline-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-8-fluoro-2-phenylquinoline-4-carboxylic acid involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division . By inhibiting this enzyme, the compound induces DNA fragmentation and apoptosis in cancer cells . Molecular docking studies have shown good correlation between the compound’s interactions with topoisomerase II and its observed inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-6-fluoro-2-phenylquinoline-4-carboxylic acid: An intermediate in the synthesis of 5-Chloro-8-fluoro-2-phenylquinoline-4-carboxylic acid.
Fluoroquinolones: A class of antibiotics with a similar quinoline core structure, known for their broad-spectrum antibacterial activity.
Uniqueness
This compound is unique due to its specific substitution pattern, which enhances its biological activity and chemical stability. The presence of both chlorine and fluorine atoms in the quinoline ring system contributes to its potent anticancer activity and makes it a valuable compound for further drug development .
Properties
Molecular Formula |
C16H9ClFNO2 |
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Molecular Weight |
301.70 g/mol |
IUPAC Name |
5-chloro-8-fluoro-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H9ClFNO2/c17-11-6-7-12(18)15-14(11)10(16(20)21)8-13(19-15)9-4-2-1-3-5-9/h1-8H,(H,20,21) |
InChI Key |
ACEBEQCRKOPLDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C(=C2)C(=O)O)Cl)F |
Origin of Product |
United States |
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